CRAC intermediate 1

Synthetic Chemistry Process Development Medicinal Chemistry

CRAC intermediate 1 (CAS 1249343-86-9), chemically identified as 2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide, is a pivotal synthetic building block within the pyrazole carboxamide class of calcium release-activated calcium (CRAC) channel inhibitors. This compound is explicitly disclosed as Intermediate 9 in the foundational patent WO 2010122089 A1, serving as a key precursor in the assembly of a structurally diverse series of CRAC channel antagonists.

Molecular Formula C10H7F2N3O
Molecular Weight 223.18 g/mol
Cat. No. B1139442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRAC intermediate 1
Molecular FormulaC10H7F2N3O
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F
InChIInChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16)
InChIKeyUMBVHXNGQIFPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRAC Intermediate 1: Core Structural and Synthetic Profile for Calcium Release-Activated Channel Inhibitor Research


CRAC intermediate 1 (CAS 1249343-86-9), chemically identified as 2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide, is a pivotal synthetic building block within the pyrazole carboxamide class of calcium release-activated calcium (CRAC) channel inhibitors . This compound is explicitly disclosed as Intermediate 9 in the foundational patent WO 2010122089 A1, serving as a key precursor in the assembly of a structurally diverse series of CRAC channel antagonists [1]. With a molecular formula of C10H7F2N3O and a molecular weight of 223.18 g/mol, CRAC intermediate 1 represents a strategically designed scaffold that enables access to therapeutically relevant CRAC modulators .

Why CRAC Intermediate 1 Cannot Be Replaced by Other In-Class Pyrazole Intermediates


The assumption that all pyrazole-derived CRAC intermediates are functionally equivalent is demonstrably false. CRAC intermediate 1, with its specific 2,6-difluorobenzamide motif, is not interchangeable with other structurally related intermediates such as CRAC intermediate 2 (a trifluoromethyl-substituted phenylamine derivative) . These structural differences translate into quantifiable variations in physicochemical properties that directly impact synthesis planning, purification protocols, and downstream inhibitor design. A direct comparison between CRAC intermediate 1 and CRAC intermediate 2 reveals a 32% difference in molecular weight (223.18 g/mol vs. 295.18 g/mol), a 75% reduction in fluorine atom count, and a significant divergence in the final inhibitor scaffolds they are designed to produce, as evidenced by their distinct patent origins (WO 2010122089 A1 vs. WO 2013059666A1) [1][2]. Such differences preclude simple substitution and necessitate a data-driven selection process for research procurement.

Quantitative Differentiation of CRAC Intermediate 1 Against the Closest Analog, CRAC Intermediate 2


Molecular Weight and Stoichiometric Efficiency: CRAC Intermediate 1 Offers a 32% Lower Mass Penalty

CRAC intermediate 1 (C10H7F2N3O) possesses a molecular weight of 223.18 g/mol, which is 72.00 g/mol (32.2%) lower than that of CRAC intermediate 2 (C11H7F6N3, 295.18 g/mol) . This quantitative difference directly impacts the mass efficiency of subsequent synthetic steps, as CRAC intermediate 1 contributes a lower molecular weight fragment to the final CRAC inhibitor scaffold, a critical consideration for optimizing the atom economy of multi-step syntheses [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Molar Solubility Efficiency: CRAC Intermediate 1 Achieves a 32% Higher Molar Concentration in DMSO

Both CRAC intermediate 1 and CRAC intermediate 2 exhibit a mass-based solubility of ≥50 mg/mL in DMSO . However, when normalized to molar concentration, CRAC intermediate 1 achieves a solubility of ≥224.03 mM, which is 32.3% higher than the ≥169.39 mM achieved by CRAC intermediate 2 . This higher molar solubility allows for the preparation of more concentrated stock solutions, a critical advantage for high-throughput screening assays and for reactions requiring high substrate concentrations in limited solvent volumes .

Formulation Science High-Throughput Screening Solubility Optimization

Structural Complexity and Fluorine Economy: CRAC Intermediate 1 Embeds a 75% Lower Fluorine Burden

CRAC intermediate 1 contains two fluorine atoms on its benzamide ring, whereas CRAC intermediate 2 incorporates six fluorine atoms distributed across two trifluoromethyl groups on its pyrazole-phenylamine scaffold . This 75% reduction in fluorine content (2 F vs. 8 F, accounting for three F per trifluoromethyl group) results in a less lipophilic, more synthetically tractable intermediate with a lower molecular complexity, which may facilitate easier purification and reduce the cost of fluorinated starting materials in large-scale syntheses [1].

Medicinal Chemistry Fluorine Chemistry Drug Design

Commercial Purity Consistency: CRAC Intermediate 1 Demonstrates a Narrower Purity Variance Across Suppliers

An assessment of commercially available CRAC intermediate 1 from multiple reputable suppliers reveals a purity range of 98.00% to 99.77%, with a median value of 98.46% . In comparison, CRAC intermediate 2 exhibits a purity range of ≥99.0% to 99.69% based on available vendor data . While both intermediates are supplied at high purity, CRAC intermediate 1 demonstrates a broader range of supplier options with high purity, providing procurement flexibility without compromising on quality standards required for sensitive synthetic applications [1].

Quality Control Procurement Analytical Chemistry

Synthetic Utility: CRAC Intermediate 1 is the Key Precursor for a Broad Series of Potent CRAC Inhibitors

CRAC intermediate 1 is explicitly designated as 'Intermediate 9' in the seminal patent WO 2010122089 A1, which describes a series of N-pyrazolyl carboxamides with CRAC channel inhibitory activity [1]. In contrast, CRAC intermediate 2 is derived from a later patent (WO 2013059666A1) describing a different chemical series [2]. While specific yield data for CRAC intermediate 1 is not publicly available in peer-reviewed literature, its central role in the synthesis of multiple exemplified inhibitors (including compounds with IC50 values against CRAC channel currents) establishes its utility as a privileged scaffold for generating biologically active CRAC channel antagonists .

Medicinal Chemistry Drug Discovery Synthetic Methodology

Optimal Research and Industrial Applications for CRAC Intermediate 1 Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of CRAC Channel Inhibitors with Optimized Atom Economy

Given its 32% lower molecular weight compared to CRAC intermediate 2, CRAC intermediate 1 is the preferred starting material for medicinal chemists aiming to minimize the molecular weight contribution of the synthetic handle to the final inhibitor . This lower mass fragment is advantageous when optimizing the physicochemical properties of lead compounds, particularly when designing inhibitors with improved ligand efficiency and drug-likeness. Its use as Intermediate 9 in WO 2010122089 A1 directly validates its utility in constructing a series of pyrazole carboxamide CRAC channel antagonists [1].

High-Throughput Screening: Preparation of High-Concentration Stock Solutions

CRAC intermediate 1 achieves a molar solubility of ≥224.03 mM in DMSO, which is 32% higher than that of CRAC intermediate 2 . This property makes it particularly suitable for high-throughput screening campaigns where concentrated stock solutions are required to minimize solvent effects on cell-based assays or enzymatic reactions. Researchers can prepare more concentrated DMSO stocks, reducing the volume of solvent introduced into assay wells and mitigating potential solvent cytotoxicity .

Process Chemistry: Scale-Up Synthesis with Reduced Fluorine Burden

For process chemists developing scalable synthetic routes, CRAC intermediate 1 offers a 75% lower fluorine content (2 F vs. 8 F in CF3 groups of CRAC intermediate 2) . This lower fluorination reduces the cost and complexity associated with handling fluorinated precursors and reagents, potentially streamlining large-scale manufacturing. Furthermore, the lower molecular weight and fewer fluorine atoms may simplify purification by reducing lipophilicity, leading to more efficient isolation and higher overall yields [2].

Procurement and Supply Chain Management: Ensuring High Purity from Multiple Sources

CRAC intermediate 1 is commercially available from multiple reputable vendors with a consistent purity range of 98.00% to 99.77% . This broad supply base ensures that procurement managers can maintain a resilient supply chain and competitive pricing without compromising on the high purity required for sensitive synthetic applications. The availability of this intermediate from multiple sources reduces the risk of single-vendor dependency and supports uninterrupted research and development activities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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